N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine
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Overview
Description
N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine is a synthetic organic compound characterized by the presence of a chloro(difluoro)methoxy group attached to a phenyl ring, which is further linked to a deoxyhexopyranosylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine typically involves multiple steps:
Starting Material: The synthesis begins with trichloromethoxybenzene.
Selective Fluorination: Hydrogen fluoride is used to selectively fluorinate trichloromethoxybenzene, yielding chlorodifluoromethoxybenzene.
Nitration: Chlorodifluoromethoxybenzene undergoes nitration using a mixed acid (sulfuric acid and nitric acid) to produce 4-(chlorodifluoromethoxy)nitrobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro(difluoro)methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Produces corresponding carboxylic acids or ketones.
Reduction: Produces amines or alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes.
Pathways: It modulates signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(Chlorodifluoromethoxy)benzenemethanol: Shares the chlorodifluoromethoxy group but differs in the rest of the structure.
N-{4-[Chloro(difluoro)methoxy]-2-fluorophenyl}-4-(trifluoromethyl)benzamide: Contains similar functional groups but has a different core structure.
Uniqueness
N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine is unique due to its combination of a chloro(difluoro)methoxy group with a deoxyhexopyranosylamine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16ClF2NO5 |
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Molecular Weight |
339.72 g/mol |
IUPAC Name |
2-[4-[chloro(difluoro)methoxy]anilino]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H16ClF2NO5/c1-6-9(18)10(19)11(20)12(21-6)17-7-2-4-8(5-3-7)22-13(14,15)16/h2-6,9-12,17-20H,1H3 |
InChI Key |
SSZQWCRMTHHHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=CC=C(C=C2)OC(F)(F)Cl)O)O)O |
Origin of Product |
United States |
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